[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine
Overview
Description
“[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol. It contains a fluoropyridine and a piperidine moiety, which are both important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of fluoropyridines, such as the 3-fluoropyridine moiety in this compound, has been a topic of interest in recent years . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring . Piperidines, on the other hand, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a 3-fluoropyridine moiety and a piperidine moiety. The presence of fluorine in the pyridine ring can reduce its basicity and reactivity compared to its chlorinated and brominated analogues .Chemical Reactions Analysis
The chemical reactions involving this compound could involve the fluoropyridine and piperidine moieties. For instance, fluoropyridines can undergo various reactions due to the presence of the strong electron-withdrawing substituent in the aromatic ring . Piperidine derivatives can also undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its fluoropyridine and piperidine moieties. Fluoropyridines have interesting and unusual physical, chemical, and biological properties . Piperidines also have important properties that make them useful in the pharmaceutical industry .Scientific Research Applications
Organic Synthesis Methodology
The compound’s structure, featuring a piperidine ring, is a common motif in organic chemistry. It can be used to develop new synthetic methodologies, such as nucleophilic aromatic substitution reactions, which are valuable for constructing complex organic molecules.
Each of these applications leverages the unique chemical properties of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine , demonstrating its versatility and potential in various fields of scientific research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-7-15-4-3-10(11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCILHCQGKXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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